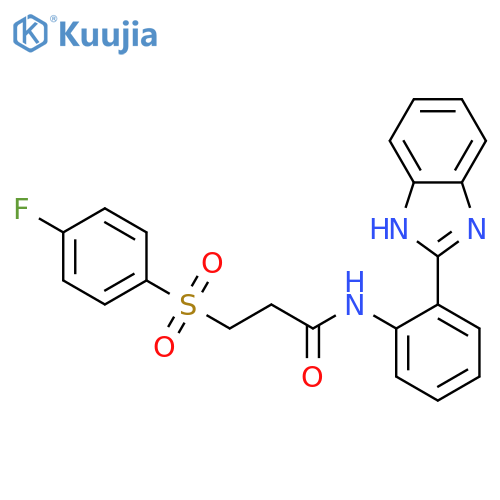Cas no 895474-76-7 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide)

895474-76-7 structure
商品名:N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide
- Propanamide, N-[2-(1H-benzimidazol-2-yl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-
- N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
- F2536-1221
- AKOS024657621
- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide
- SR-01000021331-1
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
- 895474-76-7
- SR-01000021331
-
- インチ: 1S/C22H18FN3O3S/c23-15-9-11-16(12-10-15)30(28,29)14-13-21(27)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26)
- InChIKey: TVZOQCRHFJEEOB-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1C1NC2=CC=CC=C2N=1)(=O)CCS(C1=CC=C(F)C=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 423.10529078g/mol
- どういたいしつりょう: 423.10529078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 100Ų
じっけんとくせい
- 密度みつど: 1.409±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 11.23±0.10(Predicted)
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2536-1221-5mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
895474-76-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-1221-15mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
895474-76-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2536-1221-4mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
895474-76-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2536-1221-25mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
895474-76-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2536-1221-2mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
895474-76-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2536-1221-20μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
895474-76-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2536-1221-100mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
895474-76-7 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2536-1221-3mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
895474-76-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-1221-1mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
895474-76-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2536-1221-75mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide |
895474-76-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
895474-76-7 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide) 関連製品
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
